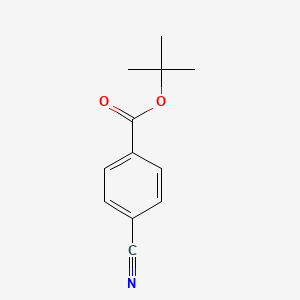

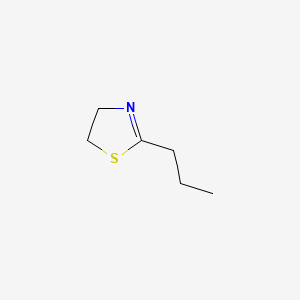

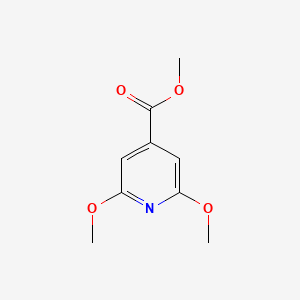

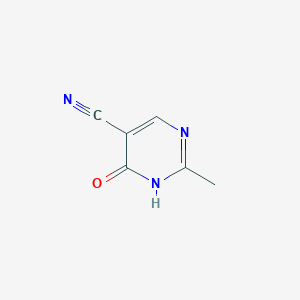

Methyl 2,6-dimethoxyisonicotinate

Descripción general

Descripción

Methyl 2,6-dimethoxyisonicotinate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical structures that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis and characterization of organotin compounds with intramolecular coordination are described, which could be relevant to the synthesis of Methyl 2,6-dimethoxyisonicotinate . Additionally, the diastereoselective synthesis of tetrahydropyrans with dimethoxymethyl groups is discussed, which may share some synthetic pathways or reactivity with Methyl 2,6-dimethoxyisonicotinate .

Synthesis Analysis

The synthesis of related compounds involves the use of specific reagents and catalysts to promote the formation of desired structures. For example, the synthesis of diorganotin bromides with dimethylamino groups is achieved through specific reaction conditions that could be adapted for the synthesis of Methyl 2,6-dimethoxyisonicotinate . Similarly, the Prins–pinacol cyclization reaction is used to synthesize tetrahydropyrans with dimethoxymethyl groups, which might offer insights into potential synthetic routes for Methyl 2,6-dimethoxyisonicotinate .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and properties. The papers describe the molecular geometry of organotin cations and the crystal structures of polymolybdo complexes, which can be used to infer the possible molecular geometry of Methyl 2,6-dimethoxyisonicotinate . The X-ray diffraction technique is commonly used to determine these structures, and similar methods could be applied to Methyl 2,6-dimethoxyisonicotinate.

Chemical Reactions Analysis

The chemical reactivity of compounds is influenced by their molecular structure. The papers do not directly discuss the chemical reactions of Methyl 2,6-dimethoxyisonicotinate, but they do provide information on the reactivity of related compounds. For example, the dissociation behavior of triorganotin cations in water and the dynamic NMR spectra indicating rate-determining dissociation and rotation processes could be relevant to understanding the reactivity of Methyl 2,6-dimethoxyisonicotinate .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition. While the papers do not provide specific data on Methyl 2,6-dimethoxyisonicotinate, they do describe the solubility behavior of organotin compounds and the diastereoselectivity in the synthesis of tetrahydropyrans, which could suggest similar properties for Methyl 2,6-dimethoxyisonicotinate . The solubility in different solvents and the diastereoselective synthesis are important properties that can influence the practical applications of a compound.

Aplicaciones Científicas De Investigación

-

Pharmacological and Toxicological Assessment

- Field : Pharmacology and Toxicology .

- Application : The compound 6-methylnicotine, a nicotine analog, has been identified for its potential in pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

- Methods : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine .

- Results : The QSAR computational pharmacology of 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models .

-

Pest Management

- Field : Pest Management .

- Application : Methyl isonicotinate is being investigated for its potential use in thrips pest management .

- Methods : Field and glasshouse trapping experiments, and wind tunnel and Y-tube olfactometer studies have been conducted to demonstrate a behavioural response that results in increased trap capture of at least 12 thrips species .

- Results : Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

-

Semiochemicals

- Field : Entomology .

- Application : Methyl isonicotinate is used as a semiochemical, a chemical signal that influences the behavior of insects . It’s particularly effective in influencing the movement of thrips, a common pest in greenhouses .

- Methods : The compound is used in sticky traps to monitor and catch thrips . Its presence increases the walking and take-off behavior of thrips, leading to more captures .

- Results : Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .

-

Cancer Therapy

- Field : Oncology .

- Application : DNA methyltransferase (DNMT) inhibitors, which include compounds similar to “Methyl 2,6-dimethoxyisonicotinate”, are used in novel strategies for cancer therapy . They can activate silenced genes at low doses and cause cytotoxicity at high doses .

- Methods : These inhibitors are often used in combination therapy with other chemotherapeutic drugs .

- Results : The combination of DNMT inhibitors and chemotherapy and/or immune checkpoint inhibitors may provide helpful insights into the development of efficient therapeutic approaches .

Propiedades

IUPAC Name |

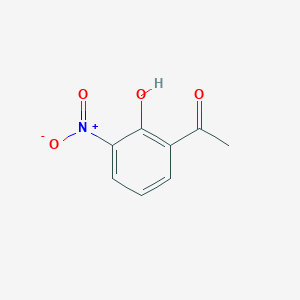

methyl 2,6-dimethoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-8(10-7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCGZODGMPBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302630 | |

| Record name | Methyl 2,6-dimethoxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727550 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2,6-dimethoxyisonicotinate | |

CAS RN |

52606-00-5 | |

| Record name | Methyl 2,6-dimethoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52606-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 152218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052606005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52606-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,6-dimethoxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1295972.png)

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)